Pan-α2 Subtype Affinity Profile: Fipamezole Exhibits Balanced High Affinity Across α2A, α2B, and α2C Subtypes
Fipamezole demonstrates high-affinity binding to all three human α2-adrenoceptor subtypes, with Ki values of 9.2 nM (α2A), 17 nM (α2B), and 55 nM (α2C) [1]. In contrast, the α2 antagonist atipamezole, while highly α2-selective overall, exhibits subtype affinities of 1.6 nM (α2A), 18 nM (α2B), and 7.5 nM (α2C) in comparable assays, reflecting a different subtype bias pattern [2]. Yohimbine, a classic α2 antagonist, displays Ki values of 3.0 nM (α2A), 2.0 nM (α2B), and 11.0 nM (α2C), while the peripherally selective OPC-28326 exhibits markedly weaker affinities of 2040 nM (α2A), 285 nM (α2B), and 55 nM (α2C) [3]. Fipamezole's balanced pan-α2 profile contrasts with the biased distributions of these comparators.
| Evidence Dimension | α2-adrenoceptor subtype binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | α2A: 9.2 nM; α2B: 17 nM; α2C: 55 nM |
| Comparator Or Baseline | Atipamezole (α2A: 1.6 nM, α2B: 18 nM, α2C: 7.5 nM); Yohimbine (α2A: 3.0 nM, α2B: 2.0 nM, α2C: 11.0 nM); OPC-28326 (α2A: 2040 nM, α2B: 285 nM, α2C: 55 nM) |
| Quantified Difference | Fipamezole α2A affinity is 5.8-fold lower than atipamezole; α2B affinity is comparable (17 nM vs 18 nM); α2C affinity is 7.3-fold lower than atipamezole; fipamezole exhibits 220-fold higher α2A affinity and 17-fold higher α2B affinity than OPC-28326. |
| Conditions | Radioligand displacement binding assays using human recombinant α2A, α2B, and α2C receptors expressed in mammalian cell lines; [³H]-RX821002 or [³H]-clonidine as radioligand. |
Why This Matters
Balanced pan-α2 antagonism distinguishes fipamezole from subtype-biased α2 antagonists like OPC-28326, which preferentially targets α2B/α2C with minimal α2A activity, and from ultra-high-affinity α2A-preferring agents like atipamezole; this profile may confer a distinct therapeutic index for modulating central noradrenergic tone in Parkinsonian motor circuits.
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